molecular formula C12H22O2 B1202375 Invictolide CAS No. 103619-04-1

Invictolide

Cat. No.: B1202375
CAS No.: 103619-04-1
M. Wt: 198.3 g/mol
InChI Key: AZBHSLUQWMFDHU-DBIOUOCHSA-N
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Description

Invictolide is a naturally occurring compound that exhibits pheromone activity. It was first isolated from the red imported fire ant queens, Solenopsis invicta. This compound plays a crucial role in the queen recognition pheromone system of these ants. This compound is a δ-lactone with the molecular formula C12H22O2 and is known for its unique stereochemistry and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of invictolide involves several key steps. One notable method includes the desymmetrization of a bicyclic olefin using Brown’s chiral hydroboration, followed by carbon-carbon bond formation, 1,3-syn reduction, and oxidative lactonization of a 1,3,5-triol . Another approach involves the cuprous iodide-mediated homoconjugate addition of a Grignard reagent to a cyclopropane derivative, followed by a series of reactions including methylation, epoxidation, and catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves similar synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Invictolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereoisomers of this compound, such as 3,6,7-tri-epi-invictolide .

Scientific Research Applications

Mechanism of Action

Invictolide exerts its effects primarily through its role as a pheromone. It interacts with specific receptors in the red imported fire ant queens, facilitating recognition and communication within the colony. The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound’s stereochemistry plays a crucial role in its activity .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its specific stereochemistry and its role as a queen recognition pheromone in red imported fire ants. This makes it a valuable compound for studying insect behavior and developing new chemical applications.

Properties

IUPAC Name

(3R,5R,6S)-3,5-dimethyl-6-[(2R)-pentan-2-yl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHSLUQWMFDHU-DBIOUOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1C(CC(C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)[C@H]1[C@@H](C[C@H](C(=O)O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908506
Record name 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103619-04-1
Record name Invictolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103619041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-6-(pentan-2-yl)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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